2-Chloro-5-nitro-3-phenylpyridine

Vue d'ensemble

Description

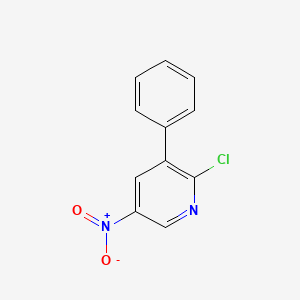

2-Chloro-5-nitro-3-phenylpyridine is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-3-phenylpyridine typically involves the nitration of 3-phenylpyridine followed by chlorination. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent chlorination step involves the use of chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-nitro-3-phenylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction Reactions: Hydrogen gas, palladium on carbon, tin(II) chloride, and acidic or basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

- Substituted derivatives with various functional groups replacing the chlorine atom.

- Amino derivatives formed by the reduction of the nitro group.

- Oxidized derivatives of the phenyl group.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 2-Chloro-5-nitro-3-phenylpyridine is utilized as an intermediate in creating various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex structures .

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in breast cancer models .

Medicine

The compound is explored as a lead structure for developing new pharmaceuticals. Its interaction with biological molecules, particularly through the nitro group which can undergo bioreduction to form reactive intermediates, suggests potential therapeutic applications .

Industrial Applications

In addition to its research applications, this compound is used in the production of agrochemicals and dyes. Its chemical properties allow it to function effectively as a precursor in synthesizing pesticides and herbicides .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the anticancer potential of pyridine derivatives, including this compound. The research demonstrated that certain modifications to the compound enhanced its efficacy against hormone-receptor-positive breast cancers .

Case Study 2: Insecticidal Properties

Research conducted on insecticidal activity revealed that derivatives of phenylpyridine compounds showed significant effectiveness against agricultural pests such as Mythimna separata. This suggests that this compound could play a role in developing new insecticides .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitro-3-phenylpyridine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and phenyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Comparaison Avec Des Composés Similaires

2-Chloro-5-nitro-3-phenylpyridine can be compared with other similar compounds, such as:

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a phenyl group, leading to different chemical and biological properties.

2-Chloro-4-methyl-3-nitropyridine: Contains a methyl group at the 4-position, which affects its reactivity and applications.

Uniqueness: The presence of both a nitro group and a phenyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.

Activité Biologique

2-Chloro-5-nitro-3-phenylpyridine (C11H7ClN2O2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and related studies.

Chemical Structure and Properties

The compound is characterized by:

- Chlorine atom at the 2-position

- Nitro group at the 5-position

- Phenyl group at the 3-position

These functional groups contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H7ClN2O2 |

| Molecular Weight | 234.64 g/mol |

| CAS Number | 1119088-46-8 |

Synthesis Methods

The synthesis of this compound typically involves:

- Nitration of 3-phenylpyridine : Using a mixture of concentrated nitric acid and sulfuric acid.

- Chlorination : Employing chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

This method allows for high yield and purity, making it suitable for industrial applications.

Antimicrobial Properties

Nitro-containing compounds are known for their antimicrobial activity. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that can bind to DNA, resulting in cell death. Studies have shown that derivatives similar to this compound exhibit significant antimicrobial effects against various microorganisms, including bacteria and fungi .

Anticancer Activity

Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, derivatives that include nitro groups have been shown to induce cell cycle arrest and apoptosis in cancer cells while displaying lower toxicity in non-tumor cells . The ability of these compounds to interact with multiple cellular targets enhances their potential as anticancer agents.

Case Studies

- Microbial Degradation Study : A study involving strain CNP-8 demonstrated that it could utilize this compound as a sole carbon and nitrogen source, indicating its biodegradability. However, at higher concentrations, the compound exhibited toxic effects on microbial growth, suggesting a concentration-dependent toxicity .

- Antitumor Activity Assessment : In vitro studies have shown that certain derivatives of nitro-containing compounds can significantly reduce cell viability in cancer cell lines by interfering with critical signaling pathways such as PI3K/Akt/mTOR. This indicates a promising avenue for developing new anticancer therapies based on structural modifications of this compound .

The biological activity of this compound is largely attributed to its:

- Bioreduction : The nitro group can be reduced to form reactive intermediates.

- Lipophilicity : The chlorine and phenyl groups enhance membrane penetration, allowing the compound to reach intracellular targets.

These properties enable it to interact with various biomolecules, leading to diverse biological effects.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-chloro-5-nitro-3-phenylpyridine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Replace a hydroxyl or amino group at the 2-position using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions .

Phenylation : Attach the phenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid in a THF/water mixture .

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NOESY NMR or X-ray crystallography.

Q. Basic: How should researchers characterize this compound spectroscopically?

Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The nitro group induces deshielding (~8.5–9.5 ppm for aromatic protons).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and C-Cl (750–550 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Resolve structural ambiguities, especially steric effects from the phenyl group .

Q. Advanced: How to address contradictions in reported reactivity of the nitro group?

Answer:

Discrepancies may arise from solvent polarity or competing substituent effects. For example:

- Reduction Conflicts : Catalytic hydrogenation (H₂/Pd-C) may yield 5-amino derivatives, while Sn/HCl could over-reduce the pyridine ring. Validate via controlled experiments and compare with computational predictions (DFT) .

- Electrophilic Substitution : Nitro groups typically deactivate the ring, but the phenyl group may enhance reactivity at the 4-position. Use kinetic studies (UV-Vis monitoring) to resolve regioselectivity .

Q. Advanced: What computational methods predict the compound’s stability under varying pH?

Answer:

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate acidic/basic sites. The nitro group lowers the pKa of adjacent protons (~1–3).

- Hydrolysis Studies : Simulate degradation pathways (e.g., nitro → amine conversion) using Gaussian or ORCA with solvation models (SMD). Compare with experimental HPLC-MS data .

Q. Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for powder handling.

- Spill Management : Avoid dust formation; neutralize spills with 10% sodium bicarbonate. Collect residues in sealed containers for hazardous waste disposal .

- Thermal Decomposition : Avoid temperatures >150°C to prevent release of toxic NOₓ gases .

Q. Advanced: How to optimize regioselectivity in further functionalization?

Answer:

- Directing Effects : The nitro group is meta-directing, while the phenyl group is ortho/para-directing. Use DFT calculations (NBO analysis) to predict dominant pathways.

- Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd or Cu) to override electronic effects. For example, C-H activation at the 4-position using Pd(OAc)₂ .

Q. Basic: What analytical techniques resolve isomeric impurities?

Answer:

- HPLC-DAD : Use a C18 column with a methanol/water gradient (0.1% TFA). Monitor at 254 nm for nitro-aromatic absorption.

- Chiral GC-MS : Separate enantiomers (if applicable) using β-cyclodextrin columns.

- 2D NMR : NOESY correlations can distinguish between 3-phenyl vs. 4-phenyl isomers .

Q. Advanced: How to assess bioactivity in drug discovery contexts?

Answer:

- Target Screening : Test against kinase or GPCR panels using fluorescence polarization assays.

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. Compare IC₅₀ values with structurally similar compounds (e.g., 2-chloro-5-nitropyridines ).

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Q. Advanced: How to mitigate decomposition during long-term storage?

Answer:

- Stability Studies : Store under argon at –20°C in amber vials. Monitor via accelerated stability testing (40°C/75% RH for 6 months).

- Degradation Products : Identify via LC-MS; common pathways include nitro reduction or hydrolysis. Add stabilizers like BHT (0.1%) for radical scavenging .

Q. Basic: What are the environmental implications of lab-scale synthesis?

Answer:

Propriétés

IUPAC Name |

2-chloro-5-nitro-3-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOFTXBTCLHAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119088-46-8 | |

| Record name | 2-chloro-5-nitro-3-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.